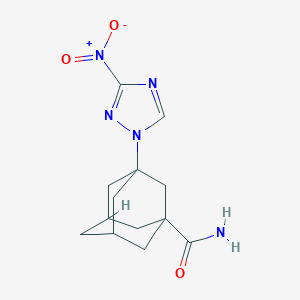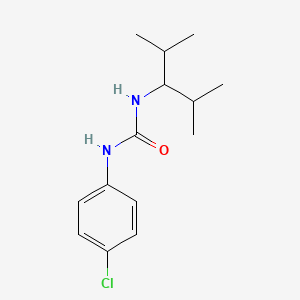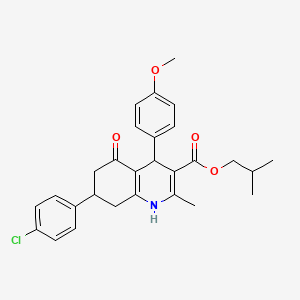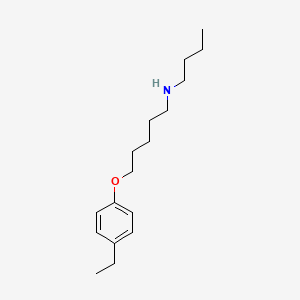![molecular formula C22H26N2O4S B5216640 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is a chemical compound that is commonly used in scientific research. This compound is a derivative of methionine and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the formation of a covalent bond between two amino acids in a protein. This cross-linking occurs between the amino group of lysine or the N-terminus of a protein and the carboxyl group of aspartic acid or glutamic acid. This covalent bond stabilizes the protein-protein interaction and allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of proteins. This inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can result in cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in lab experiments is its specificity for lysine and aspartic acid or glutamic acid residues. This specificity allows for the identification of protein-protein interactions with high accuracy. However, one of the limitations of using this compound is its potential toxicity to cells. The cross-linking of proteins can lead to the formation of protein aggregates, which can be toxic to cells.
Future Directions
There are several future directions for the use of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in scientific research. One direction is the development of new cross-linking reagents with improved specificity and reduced toxicity. Another direction is the use of this compound to study protein-protein interactions in vivo, rather than just in vitro. Additionally, this compound could be used to study the conformational changes in proteins that occur during disease progression, such as in Alzheimer's disease.
Synthesis Methods
The synthesis of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the reaction of N-benzoylmethionine with 1-phenylethylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate.
Scientific Research Applications
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is commonly used in scientific research as a tool to study protein-protein interactions. It is used as a cross-linker to covalently link two proteins together, allowing for the identification of protein-protein interactions. This compound has also been used to study the conformational changes in proteins and to determine the binding sites of ligands.
properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(17-9-5-3-6-10-17)23-20(25)15-28-22(27)19(13-14-29-2)24-21(26)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNZYDTDDLTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)


![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)

![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![4'-(1,3-thiazol-2-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5216633.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)

